molecular formula C13H15NO2 B2479532 4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 2408972-86-9

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2479532
CAS No.: 2408972-86-9
M. Wt: 217.268
InChI Key: KOQIRMVBVCKEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Acetyl-1-(2-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidin-2-one core structure but differ in their substituents.

    Pyrrolizines: These compounds have a similar nitrogen-containing ring structure but with different ring fusion patterns.

    Pyrrolidine-2,5-diones: These compounds have an additional carbonyl group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-acetyl-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-5-3-4-6-12(9)14-8-11(10(2)15)7-13(14)16/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQIRMVBVCKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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